molecular formula C18H17NO3 B11836632 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one CAS No. 153499-29-7

2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11836632
CAS No.: 153499-29-7
M. Wt: 295.3 g/mol
InChI Key: NZDCSJUZLHOSKM-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one is a compound known for its unique structural properties and potential applications in various fields This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For instance, the reaction between 4-(dimethylamino)benzaldehyde and 3-methoxy-4H-1-benzopyran-4-one under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The choice of solvent and reaction medium can significantly impact the efficiency and outcome of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which is influenced by the solvent environment and the presence of hydrogen bonds . This mechanism is crucial for its applications in fluorescence-based assays and imaging techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and its ability to undergo ESIPT, which is not commonly observed in similar compounds. This property enhances its utility in fluorescence-based applications and distinguishes it from other compounds with similar structures .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)13-10-8-12(9-11-13)17-18(21-3)16(20)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCSJUZLHOSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10772584
Record name 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10772584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153499-29-7
Record name 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10772584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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